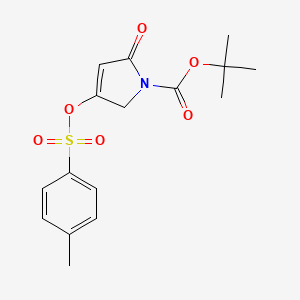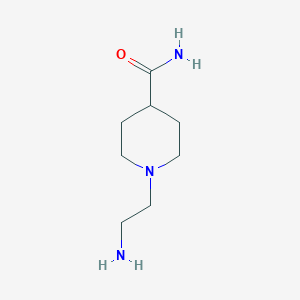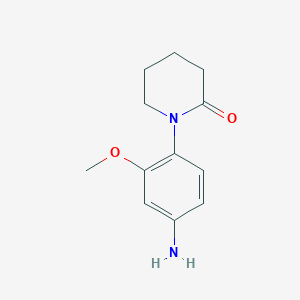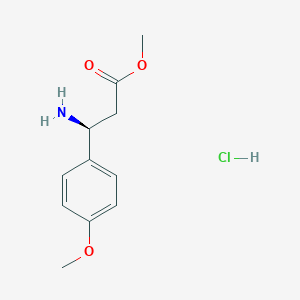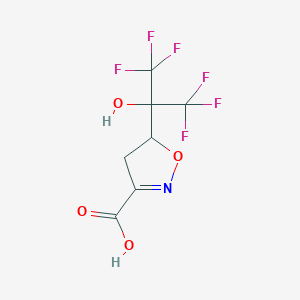![molecular formula C11H13IN4O4 B3267153 4-Amino-5-iodo-7-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine](/img/structure/B3267153.png)
4-Amino-5-iodo-7-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine
Overview
Description
5-Iodotubercidin: NSC 113939 , is a potent inhibitor of adenosine kinase. This compound is a purine derivative and has been extensively studied for its biochemical properties and potential therapeutic applications. It is known for its ability to inhibit various kinases, including casein kinase 1, insulin receptor tyrosine kinase, phosphorylase kinase, protein kinase A, casein kinase 2, protein kinase C, and Haspin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodotubercidin involves the iodination of tubercidin. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the tubercidin molecule. The reaction is carried out in an organic solvent, such as dimethyl sulfoxide, at elevated temperatures to ensure complete iodination .
Industrial Production Methods: Industrial production of 5-Iodotubercidin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The production is carried out in specialized reactors designed to handle the specific reaction conditions required for iodination .
Chemical Reactions Analysis
Types of Reactions: 5-Iodotubercidin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the iodine atom, leading to the formation of deiodinated products.
Substitution: The iodine atom in 5-Iodotubercidin can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of iodinated purine derivatives, while reduction can result in deiodinated tubercidin .
Scientific Research Applications
5-Iodotubercidin has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study kinase inhibition and enzyme kinetics.
Biology: The compound is used to investigate cellular signaling pathways and the role of adenosine kinase in various biological processes.
Medicine: 5-Iodotubercidin has potential therapeutic applications in cancer treatment due to its ability to inhibit kinases involved in tumor growth and proliferation.
Industry: The compound is used in the development of kinase inhibitors and other pharmaceutical agents
Mechanism of Action
The primary mechanism of action of 5-Iodotubercidin involves the inhibition of adenosine kinase. By mimicking adenosine triphosphate, the compound binds to the active site of adenosine kinase, preventing the phosphorylation of adenosine. This inhibition leads to an increase in intracellular adenosine levels, which can affect various cellular processes, including glycogen synthesis and fatty acid metabolism .
Comparison with Similar Compounds
Tubercidin: A purine nucleoside analog that is structurally similar to 5-Iodotubercidin but lacks the iodine atom.
Adenosine: The natural substrate of adenosine kinase, which is structurally similar but lacks the inhibitory properties of 5-Iodotubercidin.
5-Bromotubercidin: Another halogenated derivative of tubercidin with similar kinase inhibitory properties
Uniqueness: 5-Iodotubercidin is unique due to its potent inhibitory effect on adenosine kinase and its ability to inhibit multiple kinases. The presence of the iodine atom enhances its binding affinity and specificity for the kinase active site, making it a valuable tool in biochemical research and potential therapeutic applications .
Properties
IUPAC Name |
(2R,4R,5R)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15)/t5-,7+,8?,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSIXKUPQCKWBY-INWNYVOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3C([C@H]([C@H](O3)CO)O)O)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(naphthalen-2-yl)acetamide](/img/structure/B3267081.png)
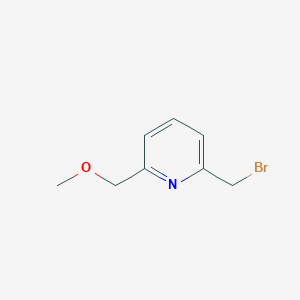


![4-Chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B3267114.png)
